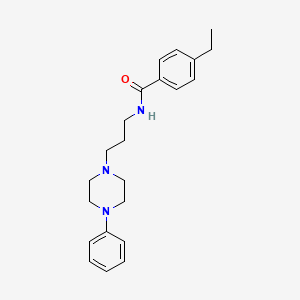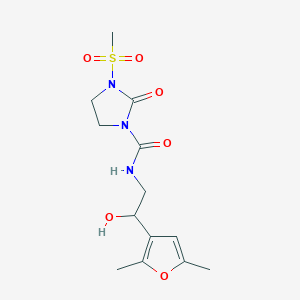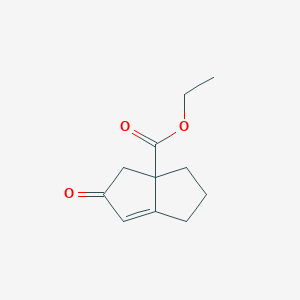
2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological evaluations. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the methoxyphenyl group and piperazine ring are common features in the described molecules. These compounds are of interest due to their potential therapeutic applications, particularly in the central nervous system (CNS) as antidepressants, antianxiety, and anticonvulsant agents .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives begins with a Claisen-Schmidt condensation followed by cyclization and a Mannich reaction . Similarly, the synthesis of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives involves the formation of oxadiazole rings and subsequent reactions to introduce the piperazine moiety . These methods could potentially be adapted to synthesize the compound , with appropriate modifications to incorporate the oxazole and carbonitrile groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . Additionally, crystal structure studies and Hirshfeld surface analysis have been employed to understand the intermolecular interactions and crystal packing of these molecules . These techniques would be essential in confirming the structure of "2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile" and providing insights into its three-dimensional conformation and reactive sites.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through their pharmacological evaluations. The presence of functional groups such as oxadiazole and piperazine rings in these molecules contributes to their biological activity . The oxazole and carbonitrile groups in the compound of interest would likely influence its reactivity and interaction with biological targets. Computational methods such as DFT calculations can predict reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the compound's potential as a CNS agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are influenced by their molecular structure. The presence of methoxy and piperazine groups can affect properties such as solubility, melting point, and stability . The oxazole ring and carbonitrile group in the compound of interest would also contribute to its physicochemical characteristics, potentially affecting its pharmacokinetic profile and ability to cross the blood-brain barrier, which is important for CNS activity.
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have synthesized derivatives related to 2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile and evaluated their antimicrobial properties. For example, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. These compounds, synthesized from ester ethoxycarbonylhydrazones with primary amines, including methyl piperazine, showed good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) developed azole derivatives with antimicrobial properties by converting 1,2,4-triazole compounds into Mannich bases using secondary amines like piperazine. Some of these compounds displayed significant activity against tested microorganisms (Başoğlu et al., 2013).
Radioligand Development for PET Imaging
Gao et al. (2012) reported the facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives, including those with structural similarities to the compound of interest, for potential use as PET radioligands for imaging of 5-HT1AR. These derivatives were prepared from their phenol precursors and demonstrated high radiochemical yields and purity, indicating their potential in PET imaging applications (Gao et al., 2012).
Antituberculosis and Anticancer Properties
Foks et al. (2004) explored the tuberculostatic activity of phenylpiperazine derivatives, demonstrating the potential of such compounds in combating tuberculosis. The synthesized compounds were tested for their in vitro activity, showing minimum inhibiting concentrations within a specific range, thus highlighting their therapeutic potential against tuberculosis (Foks et al., 2004). Furthermore, Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, illustrating the anti-cancer properties and potential mechanisms through molecular docking studies. These findings suggest the relevance of such compounds in developing anti-cancer therapies (Karayel, 2021).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-5-3-4-6-19(16)22(28)26-11-13-27(14-12-26)23-20(15-24)25-21(30-23)17-7-9-18(29-2)10-8-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQWISUGYIMDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=C(C=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(4-(2-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)
![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)


![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)
![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)


